2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
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Description
2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H21N5O5S and its molecular weight is 419.46. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for A2B Adenosine Receptors
Researchers developed a selective antagonist ligand, MRE 2029-F20, for A2B adenosine receptors, showcasing a methodology for synthesizing and using radioligands in pharmacological characterization. This approach indicates the potential of similar compounds in receptor studies and drug development processes, specifically targeting adenosine receptors for therapeutic applications (Baraldi et al., 2004).
Advanced Polymer Network Synthesis
The synthesis of a nano-photoinitiator for polymer networks demonstrates the utility of complex acetamide derivatives in material science. This work highlights the role of such compounds in improving polymer properties through innovative synthesis techniques, providing a blueprint for developing advanced materials with enhanced thermal stability and mechanical properties (Batibay et al., 2020).
Antimicrobial Compound Development
A study on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, through a detailed chemical synthesis process, presents an application of similar compounds in developing new antimicrobial agents. The research methodology offers insights into the design and evaluation of potential drugs targeting resistant bacteria (Sharma et al., 2004).
Radical Scavenging and Antioxidant Activity
Investigations into the molecular mechanisms and synergism of puerarin and its derivatives in radical scavenging and antioxidant activities illustrate the broader applicability of related compounds in studying oxidative stress and potential therapeutic applications (Han et al., 2007).
Green Chemistry in Drug Design
The environmentally friendly synthesis of analgesic and antipyretic compounds showcases the application of acetamide derivatives in drug design, emphasizing the importance of sustainable practices in pharmaceutical development (Reddy et al., 2014).
Properties
IUPAC Name |
2-[7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-10-5-3-4-6-12(10)28-8-11(24)7-23-14-15(20-18(23)29-9-13(19)25)22(2)17(27)21-16(14)26/h3-6,11,24H,7-9H2,1-2H3,(H2,19,25)(H,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGRIJNTTYMIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2SCC(=O)N)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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